Methallenestril

Descripción

Classification within Synthetic Nonsteroidal Estrogens

Methallenestril is classified as a synthetic nonsteroidal estrogen. wikipedia.orgdrugbank.com This distinguishes it from naturally occurring steroidal estrogens like estradiol (B170435). howmed.netwikipedia.org Synthetic estrogens are compounds synthesized in a laboratory that mimic the biological activity of natural estrogens by binding to estrogen receptors. howmed.net Nonsteroidal estrogens, specifically, lack the characteristic steroid ring structure found in compounds like estradiol. wikipedia.org this compound is also categorized under the Anatomical Therapeutic Chemical (ATC) classification system, specifically within the group of synthetic estrogens. nih.govgenome.jp

Structural Relationship to Allenolic Acid and Allenestrol Derivatives

This compound is a derivative of allenolic acid and allenestrol. wikipedia.orgwikipedia.orgncats.io Allenolic acid is a synthetic, nonsteroidal estrogen itself, discovered in the late 1940s, and is considered an open-ring or seco-analogue of steroidal estrogens. wikipedia.org Allenestrol is also a synthetic, nonsteroidal estrogen and a derivative of allenolic acid. wikipedia.org this compound is specifically described as a methyl ether of allenestrol. wikipedia.orgwikipedia.org The structural relationship highlights how this compound's chemical framework is based on these related compounds, influencing its properties as an estrogenic agent.

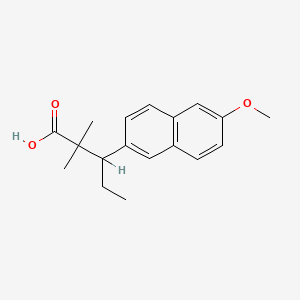

Structure

3D Structure

Propiedades

IUPAC Name |

3-(6-methoxynaphthalen-2-yl)-2,2-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-5-16(18(2,3)17(19)20)14-7-6-13-11-15(21-4)9-8-12(13)10-14/h6-11,16H,5H2,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLJKRBMZVNZOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023275 | |

| Record name | Methallenestril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SOL IN ETHER & VEGETABLE OILS; INSOL IN WATER; FREELY SOL IN CHLOROFORM | |

| Record name | METHALLENESTRIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3358 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM DIL METHANOL | |

CAS No. |

517-18-0, 15372-35-7 | |

| Record name | β-Ethyl-6-methoxy-α,α-dimethyl-2-naphthalenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methallenestril [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC74235 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methallenestril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methallenestril | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHALLENESTRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL025389JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHALLENESTRIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3358 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

139-140 °C | |

| Record name | METHALLENESTRIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3358 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Derivations in Research

Diverse Synthetic Pathways and Techniques

Synthetic efforts towards methallenestril and related compounds often involve strategies to build or functionalize the naphthalene (B1677914) ring system and attach the characteristic branched alkyl carboxylic acid side chain.

A process for the 1-monodebromination of dibromonaphthalene compounds has been described, which could be relevant in preparing specific bromonaphthalene precursors like 2-bromo-6-methoxynaphthalene. This method involves reacting a dibrominated naphthalene derivative with molecular hydrogen or a compound generating nascent hydrogen in the presence of a hydrodebromination catalyst. chem960.com This highlights the use of reductive techniques in preparing key intermediates.

Alkylation Approaches

The formation of the 2,2-dimethylpentanoic acid side chain, or its attachment to the naphthalene core, inherently involves the creation of carbon-carbon bonds, often through alkylation strategies. Although a complete, step-by-step synthesis detailing specific alkylation reactions for this compound was not provided, the structure suggests that alkylation reactions are crucial for introducing the ethyl and geminal methyl groups on the carbon alpha to the carboxylic acid function, and for connecting this substituted carbon to the naphthalene ring system.

Research into the synthesis of naphthalene-based compounds with potential biological activity, such as the selenocyanate (B1200272) analogs mentioned, also relies on forming carbon-carbon and carbon-heteroatom bonds through various synthetic techniques, which can include alkylation steps depending on the specific analog structure and synthetic route employed. innexscientific.com

Aromatic Substitution Reactions

The naphthalene core of this compound is a substituted aromatic system. The introduction of the methoxy (B1213986) group at the 6-position and the attachment point of the pentanoic acid side chain at the 2-position are results of functionalization of the naphthalene ring. Aromatic substitution reactions, both electrophilic and nucleophilic, are fundamental tools for introducing substituents onto aromatic rings. acrospharmatech.comacrospharma.co.kr While the specific sequence of aromatic substitutions used to synthesize the 6-methoxynaphthalene moiety found in this compound was not explicitly detailed in the search results, the synthesis of substituted naphthalenes typically involves such reactions. For example, halogenation (a type of electrophilic aromatic substitution) is used to prepare bromonaphthalenes, which can then serve as intermediates for further functionalization.

Exploration of Structural Modifications and Analog Synthesis

Research efforts have extended to synthesizing analogs of this compound to explore the impact of structural changes on biological activity and physicochemical properties. One example involves the synthesis of a fluorinated analog of this compound. This fluorinated derivative was prepared in two steps from an allylic fluoride (B91410) intermediate. The synthesis of such fluorinated analogs is significant because the introduction of fluorine atoms can subtly or significantly alter a molecule's properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.

Molecular and Cellular Mechanisms of Action in Experimental Systems

Estrogen Receptor Binding and Activation

Estrogen receptors are ligand-activated nuclear receptors that bind to estrogen molecules, triggering a series of events that lead to transcriptional modulation. bmbreports.orgmdpi.com The binding of a ligand to the ER is a crucial initial step in the genomic signaling pathway. bmbreports.orgmdpi.com Assays such as the yeast estrogen screen (YES) assay, E-SCREEN, ER-CALUX, and estrogen receptor binding assays are used in experimental systems to detect estrogenic compounds and determine their affinity for ERs. azolifesciences.com

Methallenestril, as a synthetic estrogen, interacts with Estrogen Receptor Alpha (ERα). wikipedia.orgnih.govfrontiersin.org ERα is a key mediator of estrogen action in various tissues and plays a significant role in processes such as cell proliferation. mdpi.complos.orgwikidoc.org Studies involving the interaction of various compounds with ERα often utilize human breast cancer cell lines like MCF-7 due to their high expression of this receptor. frontiersin.orgplos.org The binding of ligands to the ERα ligand-binding domain (LBD) is critical for understanding the estrogenic activity of compounds. frontiersin.orgplos.org

Binding of a ligand to the estrogen receptor induces distinct conformational changes in the ligand-binding domain (LBD). bmbreports.orgnih.gov These conformational changes are essential for converting the receptor to a transcriptionally active form. nih.gov Antihormones can induce different conformational changes compared to agonists. nih.gov These changes in LBD conformation are crucial for subsequent events after DNA binding. nih.gov Experimental techniques like protease digestion and quartz crystal microbalance with dissipation monitoring (QCM-D) are used to study these ligand-induced conformational differences in ER-DNA complexes. core.ac.uk

Upon ligand binding, the estrogen receptor undergoes dimerization. wikipedia.orgbmbreports.orgmdpi.com This dimerization involves the union of the LBD domains and is a pivotal step in the canonical ER signaling pathway. bmbreports.org ERα and ERβ can form homodimers (ERα-ERα or ERβ-ERβ) or heterodimers (ERα-ERβ). wikipedia.orgbmbreports.orgnih.gov These ER dimers are essential for their function as transcription factors. nih.gov Ligand binding regulates the affinity and dissociation rate of these dimers. nih.gov Studies using techniques like fluorescence resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET) are employed to measure the stability and formation of ER dimers in the presence of different ligands. bmbreports.orgnih.govnih.gov

Genomic Actions: Estrogen Response Element (ERE) Modulation

Once dimerized and activated by ligand binding, the ER complex translocates to the nucleus and interacts with specific DNA sequences in the promoter regions of target genes. wikipedia.orgbmbreports.orgmdpi.com These sequences are known as Estrogen Response Elements (EREs). wikipedia.orgbmbreports.orgmdpi.com The minimal nucleotide sequence for a classical ERE is typically a palindrome like 5'-GGTCANNNTGACC-3'. wikipedia.org The interaction between the ER and ERE is fundamental for estrogen-regulated gene expression. nih.gov

Involvement of Co-regulators and Co-activators in Gene Expression

Estrogen receptors, upon binding to an estrogenic ligand such as this compound, undergo conformational changes that facilitate their translocation to the nucleus and interaction with specific DNA sequences known as estrogen response elements (EREs) in the regulatory regions of target genes. This interaction with DNA is a crucial step in the modulation of gene transcription.

Transcriptional regulation by nuclear receptors, including estrogen receptors, is a complex process that involves the recruitment of a variety of co-regulator proteins. These co-regulators can be broadly classified as co-activators or co-repressors, depending on their effect on gene transcription wikipedia.orgnih.gov. Co-activators are typically recruited to the estrogen receptor-DNA complex and enhance the rate of transcription wikipedia.org. They can function through various mechanisms, including the modification of chromatin structure via histone acetylation or methylation, or by directly interacting with components of the basal transcription machinery, such as RNA polymerase II and the Mediator complex wikipedia.orgelifesciences.orgnih.gov.

While the general mechanism of estrogen receptor interaction with co-regulators and co-activators is well-established for estrogens as a class, detailed research findings specifically delineating the involvement of particular co-regulators or co-activators in this compound-mediated gene expression in experimental systems were not identified in the consulted literature. Studies on transcriptional co-regulators often highlight their gene-specific actions and interactions with various transcription factors, including steroid hormone receptors nih.gov. However, specific experimental data, such as data tables detailing the recruitment of particular co-activators by this compound or the impact of this compound on the expression or activity of specific co-regulators, were not found within the scope of this review.

Non-Genomic Signaling Pathways and Rapid Cellular Responses

Beyond the classical genomic pathway involving nuclear receptor binding to DNA and modulation of gene transcription, steroid hormones, including estrogens, can also elicit rapid cellular responses through non-genomic signaling pathways wdh.ac.id. These non-genomic effects typically occur within seconds to minutes, which is too fast to be explained by changes in gene expression wdh.ac.id.

Non-genomic estrogen signaling is often mediated by estrogen receptors located at the cell membrane or in the cytoplasm, or by entirely different signaling molecules wdh.ac.id. These receptors or molecules can activate various intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, phosphoinositide 3-kinase (PI3K)-Akt pathway, or changes in intracellular calcium levels frontiersin.org. These rapid signaling events can lead to diverse cellular outcomes, including changes in enzyme activity, ion channel function, or cytoskeletal rearrangements.

While the existence of non-genomic signaling pathways for estrogens is recognized, specific research findings or detailed experimental data demonstrating the involvement of this compound in such rapid cellular responses were not found in the consulted literature. The available information primarily focuses on this compound as a synthetic estrogen acting through the nuclear estrogen receptor to influence gene expression encyclopedia.pub. Specific studies investigating this compound's potential to activate membrane-associated estrogen receptors or other signaling molecules to trigger rapid non-genomic effects in experimental systems were not identified.

Preclinical Pharmacological Investigations and Animal Model Studies

Comparative Estrogenic Potency in Rodent Models (e.g., Rats)

Studies in rodent models, particularly rats, have demonstrated that methallenestril possesses estrogenic activity. While its potency can vary compared to endogenous estrogens like estradiol (B170435) or other synthetic estrogens, it has shown significant effects in these systems. For instance, this compound has been reported to be potently estrogenic in rats. wikipedia.org Comparative studies utilizing assays such as the uterotrophic assay in spayed rats have assessed the estrogenic activity of this compound alongside other estrogenic compounds like estradiol and stilbestrol. physiology.orgiiab.me These assays, which measure uterine growth as an indicator of estrogenic response, have been instrumental in comparing the relative potencies of different estrogens. physiology.orgeuropa.eu

Selective Retention in Hormone-Dependent Tissues in Animal Systems

Investigations have indicated that this compound interacts with hormone-dependent tissues in animal systems. The selective retention of radioactive estrogens in such tissues, including the uterus, vagina, and hypothalamus, has been observed in animals. annualreviews.org this compound has been identified as a compound capable of inhibiting the selective retention of radioactive estrogens, suggesting that it can occupy tissue estrogen receptors. annualreviews.org This interaction with estrogen receptors in hormone-dependent tissues is a key aspect of its pharmacological activity.

Preclinical models, particularly using spayed rats, have been employed to study the interactions of estrogens, including this compound, with uterine and ovarian tissues. Studies examining the effects on vaginal smears in spayed rats have provided insights into the estrogenic impact on the reproductive tract. physiology.org this compound has been described as an estrogen analogue exhibiting mild estrogenic activity and has been suggested to potentially influence ovarian function in animal models, such as a PCOS mouse model. frontiersin.org

Growth Inhibition Properties in Experimental Animal Studies

Experimental animal studies have explored the potential of this compound to exert growth inhibitory effects. Research in mice has investigated whether the ability of certain weak estrogens to inhibit sulphate incorporation rate in costal cartilage is linked to their estrogenicity. oup.com

Studies, including those using in vivo and in vitro animal models, have demonstrated that this compound can inhibit chondroitin (B13769445) sulphate synthesis in cartilage tissues. oup.com This inhibition of sulphate incorporation rate in costal cartilage has been observed in mice treated with this compound. oup.com The demethylated form of this compound was found to be more active in inhibiting sulphate uptake compared to the parent compound. oup.com These findings suggest that this compound and its derivatives can impact cartilage growth processes by affecting sulphate incorporation.

Fecal Metabolomic Studies in Animal Models of Endocrine Disorders

Presence and Modulation as a Metabolite in Polycystic Ovary Syndrome (PCOS) Mouse Models

This compound has been identified as a fecal metabolite in studies utilizing mouse models of Polycystic Ovary Syndrome (PCOS). Research indicates that this compound levels are significantly increased in PCOS model mice compared to control groups. dntb.gov.uanih.gov Furthermore, intervention with irisin has been shown to significantly decrease the elevated fecal levels of this compound in these PCOS mouse models. dntb.gov.uanih.gov These findings suggest that this compound is a metabolite whose presence and modulation are associated with the physiological state in PCOS mouse models.

Association with Gut Microbiota Alterations in Animal Studies

Studies investigating the effects of interventions like irisin in PCOS mouse models have explored the link between this compound levels and the gut microbiota. The observed alleviation of reproductive endocrine disorders in PCOS mice following irisin supplementation was accompanied by changes in gut microbiota composition and metabolomic characteristics. dntb.gov.uanih.gov Untargeted fecal metabolomics analysis in these studies revealed this compound as one of the fecal metabolites that were significantly increased in the PCOS model group and significantly decreased after irisin intervention. nih.gov This modulation of this compound levels occurred alongside changes in the abundance of certain gut bacteria, such as a mitigation of decreased Odoribacter and increased Eisenbergiella and Dubosiella in the PCOS mice. dntb.gov.ua These associations suggest that this compound levels in animal models may be linked to alterations in the gut microbiota composition.

Other Reported Preclinical Biological Activities

Beyond its role as a metabolite in PCOS models, this compound is recognized for other preclinical biological activities. It is described as a synthetic, nonsteroidal estrogen. wikipedia.orgresearchgate.netencyclopedia.pub this compound is characterized as an estrogen analogue possessing mild estrogen activity. nih.gov

Structural Activity Relationships Sar and Ligand Design Principles

Significance of Seco-Analogue Structure (e.g., Seco-Analogue of Bisdehydrodoisynolic Acid)

Methallenestril is described as a seco-analogue of bisdehydrodoisynolic acid. wikipedia.org Steroids, including natural estrogens like estradiol (B170435), possess a characteristic four-ring core structure. iiab.me Seco-steroids are compounds where one of these rings has been opened. iiab.me Bisdehydrodoisynolic acid is itself a synthetic nonsteroidal estrogen related to doisynolic acid, which is considered a seco-analogue of estrone. wikipedia.org These compounds, along with diethylstilbestrol (B1670540), are considered open-ring analogues of estradiol. wikipedia.org The seco-analogue structure of this compound, deviating from the typical steroid scaffold, demonstrates that the full steroid ring system is not strictly necessary for estrogenic activity. researchgate.net While this compound is potently estrogenic in rats, its activity in humans is reported to be weak in comparison to bisdehydrodoisynolic acid. wikipedia.org This difference in potency between species for seco-analogues highlights the subtle variations in estrogen receptor subtypes or metabolism that can influence the effectiveness of these compounds.

Structural Comparisons with Other Nonsteroidal Estrogens (e.g., Diethylstilbestrol, Hexestrol)

This compound belongs to the class of synthetic nonsteroidal estrogens, similar to diethylstilbestrol (DES) and hexestrol (B1673224). wikipedia.orgresearchgate.netwikipedia.orguni.lunih.govgoogle.com These compounds lack the characteristic steroid ring structure but are capable of binding to estrogen receptors and eliciting estrogenic effects. howmed.netresearchgate.net

The core structures of these compounds show some similarities in presenting aromatic rings connected by a linker, which allows them to mimic the spatial arrangement of the hydroxyl groups in estradiol that are crucial for receptor binding.

| Compound | Core Structural Features | PubChem CID |

| This compound | Naphthalene (B1677914) ring, pentanoic acid chain, methoxy (B1213986) group | 10599 nih.gov |

| Diethylstilbestrol | Two phenyl rings, ethylene (B1197577) linker, hydroxyl groups | 448573 uni.lunih.gov |

| Hexestrol | Two phenyl rings, hexane (B92381) linker, hydroxyl groups | 192197 fishersci.esuni.lulabsolu.ca |

Diethylstilbestrol and hexestrol are structurally related, with hexestrol being a dihydro derivative of diethylstilbestrol. wikipedia.org Both possess two phenyl rings with hydroxyl groups, crucial for interacting with the estrogen receptor. wikipedia.orguni.lu this compound, with its naphthalene system and carboxylic acid function, represents a different structural class of nonsteroidal estrogen compared to the stilbene-like structures of DES and hexestrol. wikipedia.orgresearchgate.net Despite these structural differences, they all converge on the ability to activate estrogen receptors. The varying potencies observed among these nonsteroidal estrogens suggest that the specific arrangement and nature of the aromatic systems and connecting linkers significantly influence their binding affinity and efficacy at the receptor level. wikipedia.org For instance, an oral dose of 25 mg of this compound is approximately equivalent to 1 mg of diethylstilbestrol and 20 mg of hexestrol in terms of estrogenic effect. wikipedia.org

Application of Computational Modeling and Cheminformatics in Estrogen Receptor Binding Prediction

Computational modeling and cheminformatics play a vital role in understanding and predicting the interaction of compounds with estrogen receptors. nih.govnih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are employed to analyze the relationship between chemical structure and biological activity and to predict binding modes and affinities. nih.govnih.gov

QSAR models utilize structural information to predict the properties related to receptor binding, while molecular docking uses the 3D structures of both the ligand and the receptor to simulate their interaction. nih.gov These computational approaches can help identify potential estrogen receptor binders and provide insights into the key structural features that govern binding. nih.govnih.gov Studies have focused on developing predictive models for estrogen receptor binding agents using advanced cheminformatics tools and publicly available bioassay data. nih.gov These models can assist in evaluating the potential estrogenic activity of compounds before synthesis and experimental testing. nih.gov While specific computational studies on this compound's interaction with estrogen receptors were not detailed in the search results, the principles of computational modeling and cheminformatics are broadly applicable to understanding the binding of various estrogenic ligands, including nonsteroidal ones like this compound. nih.gov

Considerations for Selective Estrogen Receptor Modulator (SERM) Research and Development

The concept of Selective Estrogen Receptor Modulators (SERMs) is highly relevant to the study of estrogenic compounds like this compound. SERMs are compounds that act as agonists in some tissues while acting as antagonists in others, offering a more nuanced approach to estrogen receptor modulation compared to full agonists or antagonists. nih.govdrugbank.com

Bisdehydrodoisynolic acid, a related seco-analogue, has been characterized as a SERM. wikipedia.orgnih.gov This suggests that structural features present in these seco-analogues, including potentially those found in this compound, could contribute to differential activity in various tissues. The development of SERMs aims to harness the beneficial effects of estrogen in tissues like bone while avoiding undesirable effects in tissues like the breast or uterus. nih.gov Research in this area involves understanding the molecular mechanisms underlying tissue-selective receptor activation, which can be influenced by ligand conformation, receptor subtype (ERα and ERβ), and the recruitment of co-regulator proteins. While the provided information does not explicitly characterize this compound as a SERM, its structural relationship to bisdehydrodoisynolic acid and its reported differential potency between rats and humans suggest that its activity profile might not be that of a simple full agonist in all contexts. wikipedia.orgnih.gov Further research, potentially employing the computational and experimental techniques mentioned earlier, would be necessary to fully explore this compound's potential as a SERM or to inform the design of novel SERMs based on its structure.

Metabolic Studies and Biotransformation in Experimental Systems

Enzymatic Hydroxylation Pathways (In Vitro and In Vivo Animal Studies)

These reactions are typically catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the smooth endoplasmic reticulum of hepatocytes. In studies with other estrogens, various CYP isoforms have been shown to be responsible for hydroxylation at different positions on the steroid nucleus. For synthetic estrogens, the molecular structure dictates the susceptible sites for enzymatic attack. In the case of methallenestril, potential sites for hydroxylation could include the naphthalene (B1677914) ring system or the aliphatic side chain.

In vitro studies using animal liver preparations, such as liver microsomes or isolated hepatocytes, are standard models to investigate these pathways. Such experiments would involve incubating this compound with these preparations in the presence of necessary cofactors like NADPH and analyzing the formation of hydroxylated metabolites using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Table 1: Putative Hydroxylated Metabolites of this compound

| Putative Metabolite | Potential Site of Hydroxylation |

| Hydroxy-methallenestril | Naphthalene Ring |

| Dihydroxy-methallenestril | Naphthalene Ring |

| Aliphatic Hydroxy-methallenestril | Ethyl Side Chain |

This table is hypothetical and illustrates potential metabolites that could be investigated in experimental studies.

Conjugation Reactions (e.g., Glucuronidation in Animal Liver Preparations)

Following Phase I metabolism, or for the parent compound if it possesses a suitable functional group, Phase II conjugation reactions are expected to occur. The most common conjugation reaction for estrogens and other phenolic compounds is glucuronidation. This process involves the transfer of glucuronic acid from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

While specific studies on the glucuronidation of this compound are not found in the reviewed literature, research on other estrogens in animal liver preparations provides a strong basis for expecting this pathway. For instance, studies using rat liver microsomes have demonstrated the glucuronidation of various estrogenic compounds. The carboxyl group of this compound would be a primary site for the formation of an acyl glucuronide.

Table 2: Potential Glucuronide Conjugates of this compound

| Conjugate Type | Site of Conjugation |

| This compound Acyl Glucuronide | Carboxylic Acid Group |

| Hydroxy-methallenestril Glucuronide | Hydroxyl Group (if formed in Phase I) |

This table presents potential conjugation products based on the structure of this compound and general knowledge of estrogen metabolism.

Experimental Investigations of Interactions with Endogenous Estrogen Metabolism

Synthetic estrogens can potentially interact with the metabolic pathways of endogenous estrogens, such as estradiol (B170435). These interactions can occur through several mechanisms, including competition for the same metabolic enzymes (both CYP and UGT enzymes) or by inducing or inhibiting the expression of these enzymes.

There is a lack of specific experimental investigations into the interactions between this compound and endogenous estrogen metabolism. However, studies with other xenoestrogens have shown that such interactions can lead to altered profiles of estrogen metabolites, which may have physiological consequences. For example, if this compound were a substrate for the same CYP isoforms that metabolize estradiol, it could competitively inhibit the breakdown of the natural hormone, potentially leading to elevated levels of active estrogens. Conversely, chronic exposure to a synthetic estrogen could induce the expression of certain metabolic enzymes, leading to an accelerated clearance of endogenous estrogens.

To investigate these potential interactions, in vivo studies in animal models like rats would be necessary. Such studies would involve the administration of this compound and subsequent analysis of the levels of endogenous estrogens and their metabolites in various tissues and excreta.

Table 3: Investigational Approaches for Studying Metabolic Interactions

| Experimental Approach | Parameters to Measure | Potential Outcome |

| In Vitro Enzyme Assays | Inhibition of estradiol metabolism by this compound | Determination of competitive or non-competitive inhibition kinetics |

| In Vivo Animal Studies | Levels of endogenous estrogens and their metabolites after this compound administration | Elucidation of changes in the in vivo estrogenic milieu |

| Gene Expression Analysis | mRNA levels of CYP and UGT enzymes in liver tissue | Assessment of enzyme induction or repression by this compound |

Table of Compounds

Advanced Research Methodologies for Estrogen Receptor Interactions

Competitive Binding Assays for Ligand-Receptor Affinity

Competitive binding assays are fundamental techniques used to quantify the affinity of a ligand for its receptor by measuring its ability to displace a known radiolabeled or fluorescently labeled ligand from the receptor binding site. These assays provide insights into how strongly a compound binds to the estrogen receptor compared to endogenous estrogens or other known ligands. Estrogens, in general, are known to bind to the estrogen receptor, and Methallenestril is considered to act by occupying tissue estrogen receptors annualreviews.org. The high specificity of estrogen binding to the cytoplasmic receptor in vitro provides excellent conditions for competitive binding assays annualreviews.org.

Enzyme-Linked Immunosorbent Assay (ELISA) is another widely used technique for detecting and quantifying proteins, including receptors, and their interactions with ligands. In binding assays, an ELISA format can be adapted to measure the binding of a ligand to a receptor immobilized on a solid surface. Competitive ELISA can determine the binding affinity of a test compound by assessing its ability to reduce the binding of a labeled ligand to the receptor. ELISA-type assays have been used for measuring the activity of other proteins like GTPases in cells plos.org. However, specific applications of ELISA for studying this compound binding to estrogen receptors were not detailed in the search results.

Quantitative Analysis of Binding Affinity Parameters (e.g., Dissociation Constants, IC50, Ki Values)

Quantitative analysis of binding assay data yields key parameters that describe the strength and characteristics of ligand-receptor interactions. The dissociation constant (Kd) represents the equilibrium dissociation constant, indicating the concentration of ligand at which half of the receptor sites are occupied. The IC50 value is the half maximal inhibitory concentration, representing the concentration of a compound that inhibits 50% of the binding of a labeled ligand. The Ki (inhibition constant) is a measure of the inhibitory potency of a compound, independent of the labeled ligand concentration. These parameters are crucial for comparing the binding affinities of different compounds to the same receptor. For other compounds binding to the estrogen receptor, Ki concentrations have been reported, reflecting their binding affinities researchgate.net. While the importance of these parameters is recognized in studying estrogen receptor interactions, specific Kd, IC50, or Ki values for this compound binding to ERs were not found in the provided search results. The binding affinity (Ka) can be defined based on the concentrations of the chemical, receptor, and chemical-receptor complex epo.org.

Molecular Dynamics Simulations in Ligand-Receptor Systems

Molecular Dynamics (MD) simulations are computational techniques used to model the physical movements of atoms and molecules over time. In the context of ligand-receptor interactions, MD simulations can provide dynamic insights into the binding process, conformational changes of the receptor upon ligand binding, and the stability of the ligand-receptor complex. These simulations can complement experimental binding data by offering a molecular-level understanding of the interactions. MD simulations have been applied to study ligand-receptor systems and the inclusion interactions of estradiol (B170435) with cyclodextrins nih.govresearchgate.net. However, specific studies utilizing molecular dynamics simulations to investigate the interaction between this compound and estrogen receptors were not found in the consulted literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Estrogenic Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that correlate chemical structure with biological activity. By analyzing a series of compounds with known estrogenic activity, QSAR models can identify structural features that are important for activity and predict the activity of new or untested compounds, including their potential interaction with estrogen receptors. QSAR methods involve comparing properties of chemicals such as charge, polarity, hydrogen-bonding patterns, lipophilicity, and volume to determine likely activities epo.orgbiosciencedbc.jpgoogleapis.comgoogleapis.com. While QSAR is a relevant methodology in the study of estrogenic compounds, specific QSAR studies focused on this compound were not identified in the provided search results.

Supramolecular Chemistry Approaches (e.g., Cyclodextrin Complexation Studies)

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules that are associated through non-covalent interactions. In the pharmaceutical field, supramolecular approaches, such as the formation of inclusion complexes with cyclodextrins (CDs), can be used to improve the solubility, stability, and bioavailability of drugs. Cyclodextrins are cyclic oligosaccharides with a hydrophobic cavity that can encapsulate guest molecules nih.govencyclopedia.pubresearchgate.net. Studies have investigated the complexation of various estrogens with cyclodextrins nih.govresearchgate.netencyclopedia.pub. However, a review on cyclodextrins/estrogens inclusion complexes explicitly lists this compound as an estrogen molecule for which there is no evidence of forming host-guest complexes with cyclodextrins nih.govresearchgate.netencyclopedia.pubresearchgate.net.

Historical Context of Methallenestril Research

Early Contributions to Synthetic Estrogen Chemistry

The field of synthetic estrogen chemistry saw significant activity aimed at identifying compounds with estrogenic activity that could be synthesized more readily and cost-effectively than extracting natural estrogens. pbs.org Early research in hormone chemistry involved exploring the function of ovarian secretions and, subsequently, the purification and identification of various estrogens. researchgate.netnih.govoup.com This foundational work laid the groundwork for the synthesis of nonsteroidal compounds exhibiting estrogenic properties. Methallenestril emerged from this era of exploration into synthetic alternatives to steroidal estrogens like estradiol (B170435). wikipedia.org

Evolution of Scientific Understanding of its Unique Estrogenic Profile

Initial research characterized this compound as a synthetic estrogen. medkoo.comnih.gov Over time, studies began to reveal a potentially unique aspect of its pharmacological profile. Research indicated that this compound possesses relatively low estrogenicity compared to some other synthetic estrogens, yet it demonstrated notable growth-inhibiting properties in experimental studies. nih.govkarger.com This dissociation between its estrogenic potency on genital organs and its effects on other tissues, such as connective tissue and bone, became a subject of scientific interest. karger.comnih.gov For instance, studies in postmenopausal women with hypercalcaemia and primary hyperparathyroidism showed that this compound treatment normalized serum calcium levels, which was attributed to a reduction in bone resorption, indicated by lowered fasting urinary calcium and urinary hydroxyproline (B1673980) excretion. nih.govkarger.com This suggested an influence on bone metabolism despite its described low estrogenicity. karger.com

Data from a study on the effects of this compound on serum lipids in patients indicated reductions in serum triglycerides and cholesterol. nih.gov

| Parameter | Mean Reduction (%) |

| Serum Triglycerides | 25 |

| Serum Cholesterol | 20 |

This further highlighted that its effects were not solely confined to typical estrogenic responses in reproductive tissues.

Role in Shaping Nonsteroidal Estrogen Research and Drug Discovery

The investigation into compounds like this compound, with their distinct profiles of activity, contributed to the broader understanding of estrogen receptor modulation and the potential for developing synthetic estrogens with targeted effects. The observation that this compound's growth-inhibiting properties could be separated from its estrogenic potency influenced the direction of research into synthetic estrogen derivatives with potentially selective actions. karger.com While many nonsteroidal estrogens, including this compound, have largely been discontinued (B1498344) from medical use, the research conducted on them provided valuable insights into the structure-activity relationships of estrogenic compounds and the complexities of estrogen receptor signaling in different tissues. wikipedia.org This contributed to the ongoing effort in drug discovery to develop compounds with more specific therapeutic benefits and improved safety profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.